molecular formula C9H14N2O2S B2970594 2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid CAS No. 1006336-65-7

2-(((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)thio)acetic acid

Cat. No. B2970594
CAS RN: 1006336-65-7
M. Wt: 214.28
InChI Key: DXNJHMAJPKDWEC-UHFFFAOYSA-N
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Description

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

The synthesis of pyrazole compounds often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Scientific Research Applications

Environmental Impact and Toxicology

Research into the toxicological impact of various chemicals, including pesticides and industrial compounds, is crucial for understanding their effects on human health and the environment. For instance, studies on the toxicological effects of compounds such as chlorpyrifos and parabens highlight the importance of understanding chemical interactions and their biological impacts. Such research is essential for developing safety guidelines and mitigating potential adverse effects on ecosystems and human health (Osterloh, Lotti, & Pond, 1983) (Zhang et al., 2020).

Metabolism and Biomarkers

Understanding the metabolism of compounds and identifying biomarkers for exposure is critical for both environmental and pharmaceutical research. Studies on the metabolism of antioxidants and the identification of urinary biomarkers for exposure to specific chemicals provide valuable insights into human exposure levels and potential health risks. This research can inform regulatory standards and public health policies (Cerdá, Tomás-Barberán, & Espín, 2005) (Wang & Kannan, 2013).

Pharmacokinetics and Drug Metabolism

The pharmacokinetics and metabolism of pharmaceuticals are essential for drug development and safety assessment. Research in this area focuses on how drugs are absorbed, metabolized, and excreted in humans, which is crucial for determining dosages, understanding drug interactions, and mitigating side effects. The study of the metabolism and excretion of MK-0524, a prostaglandin D2 receptor antagonist, exemplifies the importance of these investigations in pharmaceutical research (Karanam et al., 2007).

Mechanism of Action

The mechanism of action of pyrazole compounds can vary widely depending on their specific structure and the biological target they interact with. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Future Directions

Pyrazole compounds have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their use as scaffolds in the synthesis of bioactive chemicals and reactions in various media suggests they will continue to be a focus of research in the future .

properties

IUPAC Name

2-[(1-ethyl-3-methylpyrazol-4-yl)methylsulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11-4-8(7(2)10-11)5-14-6-9(12)13/h4H,3,5-6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNJHMAJPKDWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CSCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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